molecular formula C14H7N5O B426740 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE CAS No. 492447-33-3

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE

Cat. No.: B426740
CAS No.: 492447-33-3
M. Wt: 261.24g/mol
InChI Key: XXIRYMPNSWPIEG-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE typically involves the introduction of the benzotriazole moiety into a pre-existing aromatic system. One common method involves the reaction of 2-cyano-5-hydroxybenzonitrile with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The benzotriazole moiety plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE is unique due to its dual cyano groups and hydroxyl functionality, which provide a versatile platform for further chemical modifications

Properties

CAS No.

492447-33-3

Molecular Formula

C14H7N5O

Molecular Weight

261.24g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-hydroxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H7N5O/c15-7-9-5-13(14(20)6-10(9)8-16)19-12-4-2-1-3-11(12)17-18-19/h1-6,20H

InChI Key

XXIRYMPNSWPIEG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)O

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)O

Origin of Product

United States

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